molecular formula C8H7BrFIO B12859627 3-Fluoro-5-iodo-4-methoxybenzyl bromide

3-Fluoro-5-iodo-4-methoxybenzyl bromide

Cat. No.: B12859627
M. Wt: 344.95 g/mol
InChI Key: VRFKFDRWVHALRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrFIO It is a derivative of benzyl bromide, featuring fluorine, iodine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methoxybenzyl bromide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, undergoes bromination using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to introduce the bromine atom at the benzylic position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methoxybenzyl bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-Fluoro-5-iodo-4-methoxybenzyl derivatives with various functional groups.

    Oxidation: Formation of 3-Fluoro-5-iodo-4-methoxybenzaldehyde or 3-Fluoro-5-iodo-4-methoxybenzoic acid.

    Reduction: Formation of 3-Fluoro-5-iodo-4-methoxybenzene.

Scientific Research Applications

3-Fluoro-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzylic position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The presence of fluorine and iodine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl bromide: Lacks the fluorine and iodine substituents, making it less reactive in certain chemical reactions.

    3-Fluoro-4-methoxybenzyl bromide: Similar structure but without the iodine atom, resulting in different reactivity and applications.

    5-Iodo-4-methoxybenzyl bromide: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness

3-Fluoro-5-iodo-4-methoxybenzyl bromide is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H7BrFIO

Molecular Weight

344.95 g/mol

IUPAC Name

5-(bromomethyl)-1-fluoro-3-iodo-2-methoxybenzene

InChI

InChI=1S/C8H7BrFIO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3

InChI Key

VRFKFDRWVHALRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.